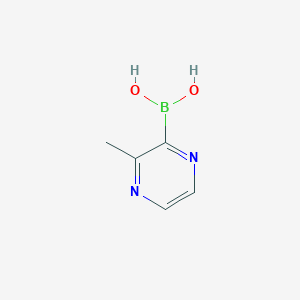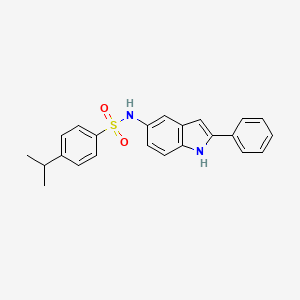
2,3,4-Trihydroxy-6-methylbenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4-Trihydroxy-6-methylbenzaldehyde is an organic compound with the molecular formula C8H8O4. It is a derivative of benzaldehyde, characterized by the presence of three hydroxyl groups and a methyl group attached to the benzene ring. This compound is known for its significant applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Trihydroxy-6-methylbenzaldehyde typically involves the use of pyrogallol as a starting material. The process includes three main steps: phenolic hydroxyl protection, formylation, and deprotection . One common method involves the Gattermann reaction, where pyrogallol reacts with hydrocyanic acid or cyanide. due to the toxicity of hydrogen cyanide, this method is less favored . Another method involves the Vilsmeier-Haack reaction, where pyrogallol reacts with DMF and phosphorus oxychloride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, with careful control of reaction conditions to minimize by-products and waste .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3,4-Trihydroxy-6-methylbenzaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the hydroxyl groups or the aldehyde group, often using reagents like halogens or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Wissenschaftliche Forschungsanwendungen
2,3,4-Trihydroxy-6-methylbenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the manufacture of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,3,4-Trihydroxy-6-methylbenzaldehyde involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to form Schiff bases with amino acids, disrupting bacterial cell walls and inhibiting enzyme activity . In medicinal applications, it acts as a precursor to active pharmaceutical ingredients that modulate neurotransmitter levels in the brain .
Vergleich Mit ähnlichen Verbindungen
2,3,4-Trihydroxybenzaldehyde: Lacks the methyl group present in 2,3,4-Trihydroxy-6-methylbenzaldehyde.
3,4,5-Trihydroxybenzaldehyde: Differently positioned hydroxyl groups.
2,4,6-Trihydroxybenzaldehyde: Hydroxyl groups are positioned at different locations on the benzene ring.
Uniqueness: this compound is unique due to its specific arrangement of hydroxyl and methyl groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of certain pharmaceuticals and industrial chemicals .
Eigenschaften
CAS-Nummer |
65195-49-5 |
|---|---|
Molekularformel |
C8H8O4 |
Molekulargewicht |
168.15 g/mol |
IUPAC-Name |
2,3,4-trihydroxy-6-methylbenzaldehyde |
InChI |
InChI=1S/C8H8O4/c1-4-2-6(10)8(12)7(11)5(4)3-9/h2-3,10-12H,1H3 |
InChI-Schlüssel |
ZMSAWAUFJICHDE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1C=O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,6'-Di(pyridin-4-yl)-[1,1'-binaphthalene]-2,2'-diamine](/img/structure/B12941538.png)








![1-bromo-2-[2-[2-(2-bromophenyl)phenyl]phenyl]benzene](/img/structure/B12941605.png)




